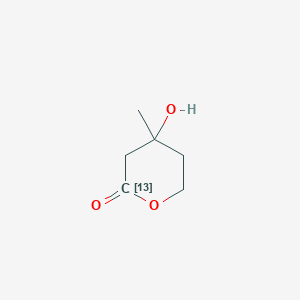

(+/-)-Mevalonolactone-1-13C

Descripción general

Descripción

(±)-Mevalonolactone-1-13C: is a stable isotope-labeled compound, specifically enriched with carbon-13 at the first position of the mevalonolactone structure. Mevalonolactone itself is a crucial intermediate in the biosynthesis of cholesterol and other isoprenoids, making its labeled form valuable in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (±)-Mevalonolactone-1-13C typically involves the use of isotopically enriched starting materials and specific reaction conditions to ensure the incorporation of carbon-13 at the desired position. One common method is the cyclization of DL-mevalonic acid-1-13C under acidic conditions to form the lactone ring.

Industrial Production Methods

Industrial production of (±)-Mevalonolactone-1-13C involves large-scale chemical synthesis, often using biotechnological methods to produce the isotopically labeled precursor compounds. These methods ensure high purity and yield, making the compound suitable for research and industrial applications.

Análisis De Reacciones Químicas

(±)-Mevalonolactone-1-13C: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form mevalonolactone-1-13C-3-oxo using oxidizing agents like potassium permanganate or chromic acid.

Reduction: : Reduction reactions can convert the lactone to the corresponding alcohol, mevalonic acid-1-13C , using reducing agents such as lithium aluminum hydride.

Substitution: : Substitution reactions can occur at the hydroxyl group, leading to the formation of various esters and ethers.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Acid chlorides, alkyl halides, and various nucleophiles.

Major Products Formed

Oxidation: : Mevalonolactone-1-13C-3-oxo.

Reduction: : Mevalonic acid-1-13C.

Substitution: : Various esters and ethers of mevalonolactone-1-13C.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

The applications of (+/-)-Mevalonolactone-1-13C span multiple disciplines, including:

1. Metabolic Flux Analysis (MFA):

- Role: The compound is extensively used in MFA to study metabolic pathways, particularly the mevalonate pathway involved in cholesterol biosynthesis. By tracking the labeled carbon, researchers can quantify fluxes and understand how different pathways interact .

- Case Study: A study demonstrated its use in analyzing the contributions of both the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways in Arabidopsis seedlings, revealing insights into gibberellin biosynthesis .

2. Pharmacokinetics:

- Role: In pharmacokinetic studies, this compound helps researchers understand drug metabolism by tracing how drugs are processed within biological systems.

- Case Study: Research on mevalonate kinase deficiency has utilized this compound to investigate disruptions in isoprenoid biosynthesis, linking it to various clinical outcomes .

3. Chemical Synthesis:

- Role: The compound serves as a tracer in chemical synthesis and mechanistic studies, allowing for detailed examination of reaction pathways and mechanisms.

- Case Study: Studies have shown how different isotopically labeled precursors affect product formation in synthetic pathways, providing insights into optimizing chemical reactions .

4. Biochemical Pathway Studies:

- Role: It is used to elucidate the mechanisms of action within biochemical pathways, particularly those involving isoprenoid biosynthesis.

- Case Study: Research has highlighted the potential of this compound to reveal previously unquantified metabolic routes in plants, aiding metabolic engineering efforts aimed at enhancing production of valuable compounds like monoterpenes .

Mecanismo De Acción

The mechanism by which (±)-Mevalonolactone-1-13C exerts its effects involves its role as an intermediate in the mevalonate pathway. The labeled carbon-13 allows researchers to track the incorporation of the compound into downstream products, providing insights into the metabolic pathways and enzymatic reactions involved.

Comparación Con Compuestos Similares

(±)-Mevalonolactone-1-13C: is often compared with other isotopically labeled mevalonolactones, such as Mevalonolactone-2-13C and Mevalonolactone-1,2-13C2 . These compounds differ in the position and number of carbon-13 atoms, which can affect their utility in different research applications. The uniqueness of (±)-Mevalonolactone-1-13C lies in its specific labeling at the first carbon, making it particularly useful for studies focusing on the initial steps of the mevalonate pathway.

List of Similar Compounds

Mevalonolactone-2-13C

Mevalonolactone-1,2-13C2

DL-Mevalonic acid-1-13C

DL-Mevalonic acid-2-13C

Actividad Biológica

(+/-)-Mevalonolactone-1-13C is a stable isotope-labeled derivative of mevalonolactone, an important intermediate in the mevalonate pathway, which is crucial for the biosynthesis of sterols and isoprenoids. The compound has garnered attention due to its potential applications in metabolic studies, particularly in cancer research and the understanding of inflammatory diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and research findings.

This compound is characterized by the incorporation of a carbon-13 isotope at the first position of the mevalonolactone molecule. This modification allows for enhanced tracking and analysis in metabolic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

| Property | Description |

|---|---|

| CAS Number | 73834-54-5 |

| Molecular Formula | C6H10O3 (with 13C isotope) |

| Molecular Weight | 130.15 g/mol |

| Purity | 99% (isotope-labeled) |

Biological Role in the Mevalonate Pathway

The mevalonate pathway is integral to various biological processes, including cholesterol synthesis, protein prenylation, and the production of isoprenoids. Mevalonolactone serves as a precursor to mevalonic acid, which is essential for the synthesis of key biomolecules.

- Inhibition of HMG-CoA Reductase : (+/-)-Mevalonolactone has been shown to inhibit HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis. This inhibition can lead to altered lipid metabolism and has implications in cancer therapy .

- Regulation of Immune Response : The compound influences immune cell function, particularly in macrophage polarization and survival, suggesting a role in modulating inflammatory responses .

Clinical Implications and Case Studies

Research indicates that disruptions in the mevalonate pathway can lead to various diseases, including metabolic disorders and inflammatory conditions. For instance:

- Mevalonate Kinase Deficiency (MKD) : A genetic disorder resulting from mutations in the MVK gene disrupts isoprenoid biosynthesis. Patients exhibit symptoms ranging from recurrent fevers to systemic inflammation . The administration of mevalonate pathway intermediates, including mevalonolactone derivatives, has been explored as a therapeutic strategy.

- Cancer Research : Studies have suggested that targeting the mevalonate pathway can enhance cancer treatment efficacy. Inhibitors that affect this pathway may sensitize cancer cells to chemotherapy by disrupting their metabolic flexibility .

Research Findings

Recent studies have investigated the use of this compound as a tracer in metabolic flux analysis:

- Metabolic Flux Analysis : By utilizing NMR spectroscopy with 13C-labeled compounds, researchers can trace metabolic pathways more accurately. This approach has been applied to study cancer cell metabolism and the effects of various inhibitors on cellular growth .

Table: Summary of Key Research Findings

Propiedades

IUPAC Name |

4-hydroxy-4-methyl(213C)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCO[13C](=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746102 | |

| Record name | 4-Hydroxy-4-methyl(2-~13~C)oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73834-54-5 | |

| Record name | 4-Hydroxy-4-methyl(2-~13~C)oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.